molecular formula C16H19N3O B11982785 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- CAS No. 35451-74-2

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl-

Cat. No.: B11982785
CAS No.: 35451-74-2
M. Wt: 269.34 g/mol
InChI Key: ZCDJBQCGMYTBHB-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- typically involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3). This Friedel-Crafts reaction forms the core pyridazinone structure, which is then further modified to introduce the phenyl and piperidino methyl groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a catalyst like Raney nickel, and the reaction can be carried out using a low boiling point alcohol such as 1-propanol at high temperature .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the reagents used.

Scientific Research Applications

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or antitumor activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidino methyl group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

35451-74-2

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

6-phenyl-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C16H19N3O/c20-16-10-9-15(14-7-3-1-4-8-14)17-19(16)13-18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-13H2

InChI Key

ZCDJBQCGMYTBHB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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